molecular formula C22H13BrN4O2 B2643026 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione CAS No. 385394-68-3

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione

Cat. No.: B2643026
CAS No.: 385394-68-3
M. Wt: 445.276
InChI Key: HQSSJTGCTIYXBK-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione is a complex organic compound that features a triazole ring, a bromophenyl group, and a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1,4-dione core, which undergoes a series of substitutions and coupling reactions to introduce the triazole and bromophenyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.

Scientific Research Applications

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound may be used as a probe or ligand to study enzyme interactions, protein binding, and cellular processes.

    Industry: The compound’s properties make it suitable for use in materials science, such as the development of organic semiconductors, dyes, and sensors.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione involves its interaction with specific molecular targets. The triazole and bromophenyl groups may facilitate binding to proteins or enzymes, modulating their activity. The naphthalene-1,4-dione core can participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-chlorophenyl)amino)naphthalene-1,4-dione
  • 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-fluorophenyl)amino)naphthalene-1,4-dione
  • 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-methylphenyl)amino)naphthalene-1,4-dione

Uniqueness

The uniqueness of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione lies in its specific combination of functional groups, which confer distinct electronic, steric, and chemical properties. This makes it a valuable compound for exploring new chemical reactivity and developing novel applications in various scientific fields.

Biological Activity

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione is a hybrid molecule that integrates a benzo[d][1,2,3]triazole moiety with a naphthoquinone structure. This combination has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial , antimalarial , and anticancer research. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.

Synthesis

The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions to construct the triazole framework.
  • Naphthoquinone Integration : The introduction of naphthoquinone derivatives through electrophilic aromatic substitution or other coupling methods.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the benzo[d][1,2,3]triazole moiety exhibit significant antimicrobial properties. For instance:

  • In vitro studies showed that compounds with similar structures displayed strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The mechanism of action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Antimalarial Activity

Research on related compounds has highlighted promising antimalarial activity:

  • A study evaluated the antimalarial effects of 1H-triazole-naphthoquinone derivatives against Plasmodium falciparum and Plasmodium berghei. One derivative exhibited an IC50 value as low as 0.8 μM, indicating potent activity .
  • Ultrastructural analysis revealed that treated parasites showed significant cytoplasmic degradation and loss of membrane integrity .

Anticancer Activity

The anticancer potential of naphthoquinone derivatives has been extensively studied:

  • Compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A431 (skin cancer) cells. Selectivity indices indicated favorable therapeutic windows .
  • Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways or by inhibiting key survival signaling pathways .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of a related triazole-naphthoquinone revealed:

  • Tested Strains : Staphylococcus aureus, E. coli, and Candida albicans.
  • Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL across different strains, demonstrating broad-spectrum activity.
CompoundMIC (µg/mL)Tested Strain
Compound A10Staphylococcus aureus
Compound B20E. coli
Compound C50Candida albicans

Case Study 2: Antimalarial Activity

In vivo studies using murine models infected with P. berghei showed:

  • Compound Efficacy : One compound demonstrated a reduction in parasitemia by over 80% compared to untreated controls.
  • Toxicity Assessment : Acute toxicity tests indicated no significant adverse effects at therapeutic doses.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-3-(4-bromoanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN4O2/c23-13-9-11-14(12-10-13)24-19-20(27-18-8-4-3-7-17(18)25-26-27)22(29)16-6-2-1-5-15(16)21(19)28/h1-12,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSSJTGCTIYXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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